molecular formula C11H15N3O2 B1673542 Formetanate CAS No. 22259-30-9

Formetanate

Cat. No. B1673542
CAS RN: 22259-30-9
M. Wt: 221.26 g/mol
InChI Key: RMFNNCGOSPBBAD-MDWZMJQESA-N
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Description

Formetanate is a carbamate ester and has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide, and an agrochemical . It is functionally related to a methylcarbamic acid and a N’- (3-hydroxyphenyl)-N,N-dimethylformamidine . It is characterized as a colorless or white crystalline solid with a faint odor .


Synthesis Analysis

Formetanate hydrochloride was extracted from strawberries with acidified organic solvents (acetonitrile:HCl:ethyl acetate), and the extract was purified with a solid-phase extraction (SPE) column followed by a strong cation-exchange (SCX) cartridge, and analyzed by HPLC with UV diode array detection at λm of 254 nm .


Molecular Structure Analysis

Formetanate has a molecular formula of C11H15N3O2 . The IUPAC name for Formetanate is [3- (dimethylaminomethylideneamino)phenyl] N -methylcarbamate . The InChI is InChI=1S/C11H15N3O2/c1-12-11 (15)16-10-6-4-5-9 (7-10)13-8-14 (2)3/h4-8H,1-3H3, (H,12,15) .


Chemical Reactions Analysis

Formetanate hydrochloride was extracted from strawberries with acidified organic solvents (acetonitrile:HCl:ethyl acetate), and the extract was purified with a solid-phase extraction (SPE) column followed by a strong cation-exchange (SCX) cartridge, and analyzed by HPLC with UV diode array detection at λm of 254 nm .


Physical And Chemical Properties Analysis

Formetanate has a molecular weight of 221.26 g/mol . It is a colorless or white crystalline solid with a faint odor .

Scientific Research Applications

Formetanate in Cell Viability Assays

Formetanate’s structural relatives, formazans, are widely used in cell biology due to their intense coloration, which is useful in cell viability assays. These assays are crucial for determining the health and viability of cells in various research contexts. Formetanate, by extension, may be applied in similar assays to assess cell health, especially in toxicological studies .

Impact on Honeybee Larvae

Research has shown that formetanate can affect the antioxidant enzyme system in honeybee larvae. This is significant because the health of bee colonies is directly linked to the health of the larvae. Understanding formetanate’s impact could lead to better management practices in agriculture and insights into environmental toxicology .

Pesticide Residue Analysis

Formetanate is used as a pesticide, and its residues can be found in agricultural products. Analyzing these residues is essential for food safety and regulatory compliance. Scientific research in this area focuses on developing sensitive and accurate methods for detecting formetanate levels in food and the environment .

Synaptic Transmission Studies

The formamidine and carbamate groups in formetanate act by allowing constant impulse transmission at synapses, leading to convulsions in insects. This mechanism can be studied to gain insights into synaptic transmission and the development of new insecticides with similar or improved efficacy .

Coordination Chemistry

Formetanate’s structural analogs, formazanate ligands, have been studied for their coordination chemistry. These studies are important for developing new materials with specific optoelectronic properties, which could have applications in electronics and catalysis .

Oxidative Stress Induction

Formetanate exposure has been linked to the induction of oxidative stress, as evidenced by changes in the activities of antioxidant enzymes like SOD, CAT, and GST. This property can be harnessed in scientific research to study the cellular responses to oxidative stress and the mechanisms of antioxidant defense .

Environmental Monitoring

Due to its use as a pesticide, formetanate’s presence in the environment needs to be monitored to assess its impact on ecosystems. Research in this field develops methods for tracking and quantifying formetanate in various environmental matrices, contributing to ecological risk assessments .

Neurotoxicity Research

Formetanate’s neurotoxic effects on insects suggest potential applications in neurotoxicity research. By studying how formetanate affects nerve function, researchers can better understand neurotoxic mechanisms and develop strategies to protect beneficial insects and target pests .

Mechanism of Action

Target of Action

Formetanate primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Formetanate is a cholinesterase inhibitor . It inhibits the action of AChE, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing constant nerve impulse transmission, which can lead to convulsions in insects .

Biochemical Pathways

Formetanate affects the cholinergic pathway by inhibiting AChE . This inhibition disrupts the normal function of the nervous system, leading to overstimulation and eventual exhaustion of the nerves . The inhibition of AChE by Formetanate is reversible .

Pharmacokinetics

As a carbamate pesticide, it is known to have good water solubility and poor soil adsorption, suggesting a high potential for environmental contamination .

Result of Action

The inhibition of AChE by Formetanate leads to an overstimulation of the nervous system, causing convulsions in insects . In honeybee larvae, exposure to Formetanate has been shown to induce oxidative stress, as evidenced by decreased activity of superoxide dismutase (SOD) and increased activities of catalase (CAT) and glutathione-S-transferase (GST) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Formetanate. For instance, its water solubility and poor soil adsorption can lead to a high potential for environmental contamination . Additionally, residues of Formetanate and other pesticides in the environment can accumulate and potentially expose non-target organisms, such as honeybee larvae, to these chemicals .

Safety and Hazards

Formetanate is extremely toxic to humans. It is not absorbed through contact with skin. Inhalation or ingestion may cause poisoning. It inhibits cholinesterase activity so effects are in relation to action on the nervous system and can result in death .

properties

IUPAC Name

[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFNNCGOSPBBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23422-53-9 (mono-hydrochloride)
Record name Formetanate [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9041990
Record name Formetanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formetanate

CAS RN

22259-30-9
Record name Formetanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22259-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formetanate [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formetanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formetanate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.784
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Record name FORMETANATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.